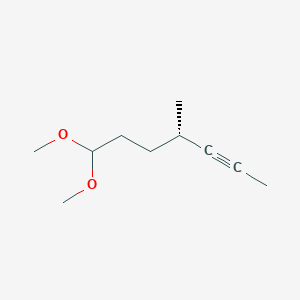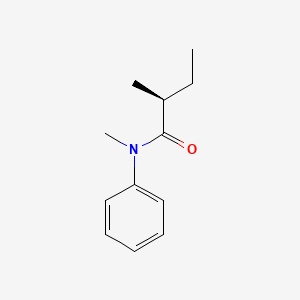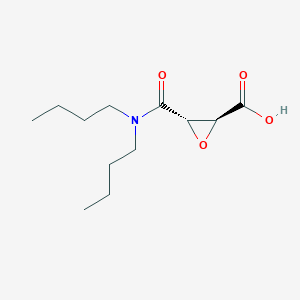![molecular formula C13H20O2S2 B12587971 (3S)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol CAS No. 649748-82-3](/img/structure/B12587971.png)
(3S)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol is a chiral organosulfur compound It features a benzenesulfinyl group, a methylsulfanyl group, and a hexanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol typically involves multiple steps. One common method starts with the preparation of the benzenesulfinyl group, followed by the introduction of the methylsulfanyl group and the hexanol backbone. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol can undergo various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfinyl group.
Substitution: The methylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzenesulfinyl group typically yields a sulfone, while reduction can produce a thiol derivative.
Applications De Recherche Scientifique
(3S)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3S)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol involves its interaction with specific molecular targets. The benzenesulfinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The methylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)pentan-3-ol: Similar structure but with a pentanol backbone.
(3S)-1-[(S)-Benzenesulfinyl]-2-(ethylsulfanyl)hexan-3-ol: Similar structure but with an ethylsulfanyl group.
Uniqueness
(3S)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol is unique due to its specific combination of functional groups and stereochemistry. This uniqueness makes it valuable for specific applications where precise molecular interactions are required.
Propriétés
Numéro CAS |
649748-82-3 |
|---|---|
Formule moléculaire |
C13H20O2S2 |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
(3S)-2-methylsulfanyl-1-[(S)-phenylsulfinyl]hexan-3-ol |
InChI |
InChI=1S/C13H20O2S2/c1-3-7-12(14)13(16-2)10-17(15)11-8-5-4-6-9-11/h4-6,8-9,12-14H,3,7,10H2,1-2H3/t12-,13?,17-/m0/s1 |
Clé InChI |
DBJKOHLACOVPIZ-NKGYKZILSA-N |
SMILES isomérique |
CCC[C@@H](C(C[S@](=O)C1=CC=CC=C1)SC)O |
SMILES canonique |
CCCC(C(CS(=O)C1=CC=CC=C1)SC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide](/img/structure/B12587890.png)
![6-Chloro-3-[5-(pyridin-2-yl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12587896.png)
![lithium;1-[2-(phenoxy)ethyl]piperidine](/img/structure/B12587901.png)
![4-{2-[4-(Dodecyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B12587904.png)


![Benzoic acid, 4-[[4,5-dimethyl-2-(2-thienyl)phenyl]thio]-, methyl ester](/img/structure/B12587928.png)
![4-({[4-(3,4-Dimethoxyphenyl)pyrimidin-2-yl]amino}methyl)benzoic acid](/img/structure/B12587934.png)
![4-[4-(Benzyloxy)-2,5-dimethylphenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B12587939.png)



![Benzamide, 2-chloro-5-nitro-N-[4-(3-pyridinyloxy)phenyl]-](/img/structure/B12587960.png)
![Acetamide,N-(6-methoxy-2-benzothiazolyl)-2-[[4-(4-methylphenyl)-thiazol-2-YL]thio]-](/img/structure/B12587974.png)
